molecular formula C12H13F3O2 B14076054 1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one

1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14076054
M. Wt: 246.22 g/mol
InChI Key: ATRJVCHXOXDWEZ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and improved safety measures.

Chemical Reactions Analysis

1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2/c1-3-8-5-6-9(17-12(13,14)15)7-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3

InChI Key

ATRJVCHXOXDWEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(F)(F)F)C(=O)CC

Origin of Product

United States

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